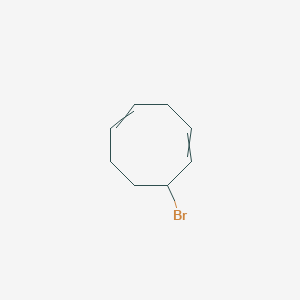
6-Bromocycloocta-1,4-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromocycloocta-1,4-diene is an organic compound with the molecular formula C₈H₁₁Br. It is a brominated derivative of cyclooctadiene, characterized by the presence of a bromine atom attached to the cyclooctadiene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
6-Bromocycloocta-1,4-diene can be synthesized through the bromination of 1,5-cyclooctadiene. The reaction typically involves the addition of bromine (Br₂) to 1,5-cyclooctadiene in the presence of a solvent such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃). The reaction is carried out at room temperature, and the product is isolated through standard purification techniques such as distillation or recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions using similar conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques and controlled reaction environments .
化学反応の分析
Types of Reactions
6-Bromocycloocta-1,4-diene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Addition Reactions: The compound can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction Reactions: The double bonds in the cyclooctadiene ring can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as sodium azide (NaN₃) or potassium cyanide (KCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Electrophilic Addition: Reagents such as hydrogen bromide (HBr) or bromine (Br₂) in solvents like dichloromethane (CH₂Cl₂) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium azide can yield 6-azidocycloocta-1,4-diene, while electrophilic addition with hydrogen bromide can produce 6,7-dibromocyclooctane .
科学的研究の応用
6-Bromocycloocta-1,4-diene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological systems and as a building block for bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 6-Bromocycloocta-1,4-diene involves its reactivity with various chemical species. The bromine atom and the double bonds in the cyclooctadiene ring play a crucial role in its chemical behavior. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by a nucleophile. In addition reactions, the double bonds can react with electrophiles to form new bonds. The specific molecular targets and pathways involved depend on the nature of the reacting species and the conditions employed .
類似化合物との比較
Similar Compounds
1,5-Cyclooctadiene: A non-brominated analog with similar structural features but different reactivity.
6-Chlorocycloocta-1,4-diene: A chlorinated analog with similar reactivity but different chemical properties due to the presence of chlorine instead of bromine.
Cyclooctene: A related compound with a single double bond, exhibiting different reactivity patterns.
Uniqueness
6-Bromocycloocta-1,4-diene is unique due to the presence of both a bromine atom and conjugated double bonds in its structure. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo a variety of chemical reactions, including substitution, addition, oxidation, and reduction, sets it apart from other similar compounds .
特性
CAS番号 |
23359-89-9 |
|---|---|
分子式 |
C8H11Br |
分子量 |
187.08 g/mol |
IUPAC名 |
6-bromocycloocta-1,4-diene |
InChI |
InChI=1S/C8H11Br/c9-8-6-4-2-1-3-5-7-8/h1-2,5,7-8H,3-4,6H2 |
InChIキー |
MSHZKBVGVDPZII-UHFFFAOYSA-N |
正規SMILES |
C1CC(C=CCC=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(4-chlorophenyl)sulfanylmethyl]-2,4-dioxo-1H-pyrimidine-6-carboxamide](/img/structure/B13760305.png)
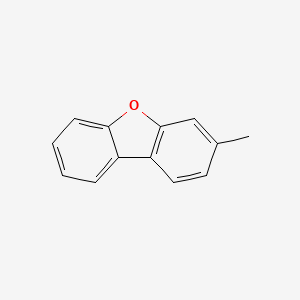
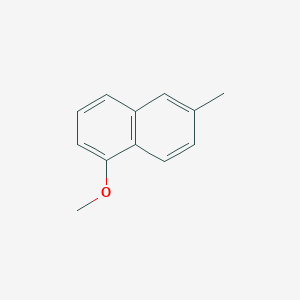
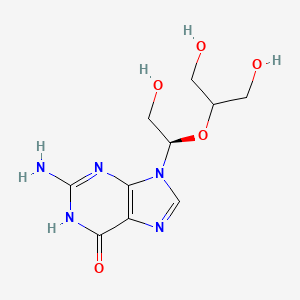
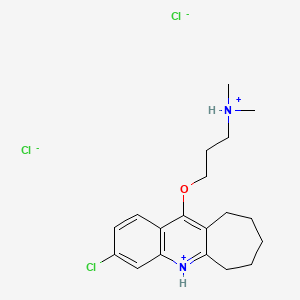

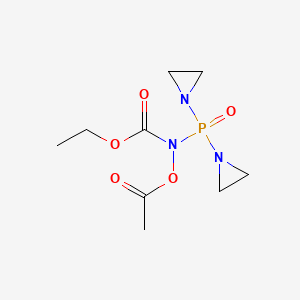

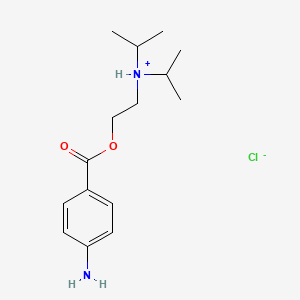

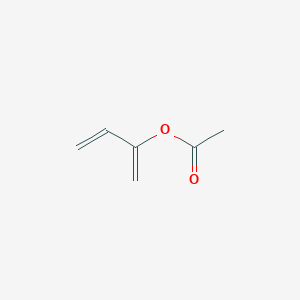
![6-(Pyrrolidin-1-yl)imidazo[1,2-b]pyridazine-2-carbaldehyde](/img/structure/B13760360.png)
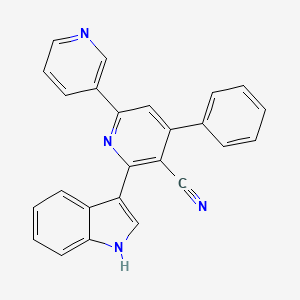
![Benzene,1,1'-[1,2-ethynediylbis(thiomethylene)]bis-](/img/structure/B13760364.png)
